Synthesis and Characterization of 4-(2-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide
Synthesis and Characterization of 4-(2-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Nitrophenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. Thiosemicarbazides are a well-established class of compounds known for their wide range of biological activities, and the introduction of a nitrophenyl group can significantly influence their pharmacological profile. This document details the synthetic protocol, expected physicochemical and spectroscopic properties, and a discussion of the key characterization techniques. All quantitative data is summarized in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams.
Introduction
Thiosemicarbazides are versatile pharmacophores that serve as key intermediates in the synthesis of various heterocyclic compounds with diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The core structure, featuring a thiourea moiety linked to a hydrazine group, allows for multiple points of interaction with biological targets. The substitution on the N4-position of the thiosemicarbazide scaffold plays a crucial role in modulating its bioactivity. The presence of an electron-withdrawing nitro group on a phenyl ring, as in 4-(2-Nitrophenyl)-3-thiosemicarbazide, is of particular interest for its potential to enhance or modify the compound's therapeutic properties. This guide outlines the synthesis and detailed characterization of this specific derivative.
Synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide
The synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide is achieved through a nucleophilic addition reaction between 2-nitrophenyl isothiocyanate and hydrazine hydrate. This is a standard and efficient method for the preparation of 4-substituted-3-thiosemicarbazides.
Reaction Scheme
The overall reaction is as follows:
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Reactants: 2-Nitrophenyl isothiocyanate and Hydrazine hydrate
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Product: 4-(2-Nitrophenyl)-3-thiosemicarbazide
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Byproducts: None
Experimental Protocol
Materials:
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2-Nitrophenyl isothiocyanate (1.0 equivalent)
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Hydrazine hydrate (80-95% solution, 1.1 equivalents)
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Absolute Ethanol
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrophenyl isothiocyanate in absolute ethanol.
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To this stirring solution, add hydrazine hydrate dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours.
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Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
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Collect the solid product by vacuum filtration.
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Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
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Dry the purified 4-(2-Nitrophenyl)-3-thiosemicarbazide under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-(2-Nitrophenyl)-3-thiosemicarbazide.
Characterization
The synthesized 4-(2-Nitrophenyl)-3-thiosemicarbazide should be thoroughly characterized to confirm its identity, purity, and structure. The following tables summarize the key physicochemical and expected spectroscopic data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 73305-12-1 | [1][2][3] |
| Molecular Formula | C₇H₈N₄O₂S | [1][2][3] |
| Molecular Weight | 212.23 g/mol | [1][2][3] |
| Appearance | Pale yellow solid (Predicted) | |
| Melting Point | 164-165 °C (with decomposition) | [1] |
| Solubility | Soluble in DMSO and DMF (Predicted) |
Spectroscopic Data (Predicted)
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400 - 3200 | N-H stretching | Amine (NH₂) |
| 3200 - 3100 | N-H stretching | Amide (NH) |
| 3100 - 3000 | Aromatic C-H stretching | Ar-H |
| 1550 - 1500 | Asymmetric NO₂ stretching | Nitro (NO₂) |
| 1350 - 1300 | Symmetric NO₂ stretching | Nitro (NO₂) |
| ~1250 | C=S stretching | Thione (C=S) |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | -NH-CS- |
| ~8.5 | Singlet | 1H | Ar-NH- |
| 8.0 - 7.2 | Multiplet | 4H | Aromatic protons |
| ~4.5 | Singlet | 2H | -NH₂ |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C=S |
| 145 - 120 | Aromatic carbons |
3.2.3. Mass Spectrometry (MS)
| m/z Value | Assignment |
| 212.03 | [M]⁺ (Molecular ion) |
| 213.03 | [M+H]⁺ |
Logical Relationships in Characterization
The characterization process follows a logical progression to confirm the successful synthesis of the target compound.
Caption: Logical flow for the structural confirmation of the synthesized compound.
Discussion
The synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide via the reaction of 2-nitrophenyl isothiocyanate and hydrazine hydrate is a robust and straightforward method. The characterization of the final product relies on a combination of spectroscopic and physical methods. FTIR spectroscopy is instrumental in identifying the key functional groups, particularly the N-H, C=S, and NO₂ moieties. ¹H and ¹³C NMR spectroscopy provide detailed information about the proton and carbon environments, respectively, allowing for the complete structural elucidation and confirmation of the substitution pattern on the aromatic ring. Mass spectrometry serves to confirm the molecular weight of the synthesized compound. Finally, the melting point determination provides a valuable indication of the purity of the product. The collective data from these techniques should provide unambiguous evidence for the successful synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide.
Conclusion
This technical guide has outlined the synthesis and characterization of 4-(2-Nitrophenyl)-3-thiosemicarbazide. The provided experimental protocol offers a clear and reproducible method for its preparation. The summarized physicochemical and predicted spectroscopic data serve as a valuable reference for researchers working with this compound. The logical workflow for characterization emphasizes the importance of a multi-technique approach for comprehensive structural analysis. This information is intended to support further research and development efforts involving this and related thiosemicarbazide derivatives in the field of medicinal chemistry.
